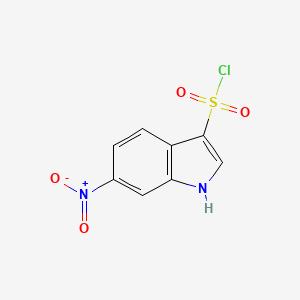

6-nitro-1H-indole-3-sulfonyl chloride

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis

The indole nucleus is a prominent heterocyclic structure that holds a privileged position in the fields of organic and medicinal chemistry. ijpsr.com This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a core component in a vast array of natural products, alkaloids, and synthetically derived molecules with significant biological activity. nih.gov Its structural versatility and ability to participate in diverse chemical reactions make it a valuable scaffold in the design of new therapeutic agents. mdpi.com The indole ring system is a key pharmacophore in numerous approved drugs, including those with anticancer, antihypertensive, and antidepressant properties. benthamscience.com Researchers continue to explore indole derivatives for a wide range of pharmacological applications, targeting conditions from infectious and inflammatory diseases to metabolic and neurodegenerative disorders. mdpi.comnih.gov The capacity to modify the indole scaffold at various positions allows for the fine-tuning of its biological and chemical properties, making it a central focus in modern drug discovery. nih.govmdpi.com

Role of Sulfonyl Chlorides as Reactive Intermediates in Chemical Transformations

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as crucial intermediates in organic synthesis. fiveable.memagtech.com.cn Their utility stems from the strong electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom an excellent leaving group. fiveable.me This high reactivity makes them potent electrophiles, readily undergoing nucleophilic substitution reactions with a wide variety of nucleophiles, such as amines, alcohols, and thiols. fiveable.me The reaction with amines to form sulfonamides is particularly significant, as the sulfonamide functional group is a cornerstone in many pharmaceutical drugs. researchgate.net Similarly, their reaction with alcohols yields sulfonate esters, which are themselves useful intermediates. fiveable.me Beyond their role in forming sulfonamides and sulfonate esters, sulfonyl chlorides are employed as versatile reagents for introducing sulfonyl groups, which can act as protecting groups or be further functionalized. fiveable.memagtech.com.cn They are also used as intermediates in the synthesis of dyes and pigments. quora.com

Contextualizing 6-nitro-1H-indole-3-sulfonyl chloride within Indole Chemistry Research

This compound represents a convergence of the versatile indole scaffold and the reactive sulfonyl chloride functional group. This specific molecule is an indole derivative featuring two key substituents: a nitro group (-NO₂) at the 6-position of the benzene ring and a sulfonyl chloride group (-SO₂Cl) at the 3-position of the pyrrole ring. The presence of these two functional groups on the indole core makes it a valuable and specialized building block in synthetic chemistry.

The sulfonyl chloride moiety at the C-3 position acts as a highly reactive handle for introducing the 6-nitroindole (B147325) core into larger, more complex molecules through nucleophilic substitution reactions. The electron-withdrawing properties of both the nitro group and the sulfonyl chloride group influence the electronic character and reactivity of the indole ring system. Furthermore, the nitro group itself can serve as a synthetic precursor, most commonly being reduced to an amino group, which opens pathways for further derivatization and the synthesis of a diverse range of substituted indole compounds.

Physical and Chemical Properties of this compound

The fundamental properties of this compound are summarized below.

| Property | Value |

| CAS Number | 132745-00-7 biosynth.com |

| Molecular Formula | C₈H₅ClN₂O₄S biosynth.com |

| Molecular Weight | 260.65 g/mol biosynth.com |

| Melting Point | 165 °C biosynth.com |

| SMILES | C1=CC2=C(C=C1N+[O-])NC=C2S(=O)(=O)Cl biosynth.comchemscene.com |

| Topological Polar Surface Area | 93.07 Ų chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Hydrogen Bond Acceptors | 4 chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

Synthesis of this compound

The synthesis of this compound logically begins with the parent heterocycle, 6-nitroindole. The introduction of the sulfonyl chloride group at the C-3 position, the most nucleophilic carbon in the indole ring, is typically achieved through electrophilic substitution. A common method for the 3-sulfonylation of indoles involves their reaction with a sulfonating agent.

One plausible synthetic route involves the direct chlorosulfonylation of 6-nitroindole. This can be accomplished by treating 6-nitroindole with an excess of a reagent like chlorosulfonic acid (ClSO₃H) in an appropriate inert solvent. The reaction proceeds via electrophilic attack of the chlorosulfonyl group at the electron-rich C-3 position of the indole. The presence of the deactivating nitro group at the 6-position makes the indole ring less reactive than indole itself, potentially requiring more forcing reaction conditions.

An alternative, though less direct, method mentioned in the literature involves the synthesis of 6-nitroindole first, followed by treatment with phosphorus pentachloride to yield the final sulfonyl chloride product. biosynth.com However, the direct chlorosulfonylation of the pre-formed 6-nitroindole remains a more standard and anticipated pathway.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of its three constituent parts: the indole ring, the nitro substituent, and the sulfonyl chloride group.

Nucleophilic Substitution at the Sulfonyl Group

The primary site of reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group. This moiety readily reacts with a diverse range of nucleophiles in substitution reactions, displacing the chloride anion.

Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base yields the corresponding 6-nitro-1H-indole-3-sulfonamides. This is one of the most common transformations for sulfonyl chlorides and is a key step in the synthesis of many biologically active molecules. fiveable.meresearchgate.net

Formation of Sulfonate Esters: Treatment with alcohols or phenols, typically in the presence of a non-nucleophilic base like pyridine, results in the formation of sulfonate esters. fiveable.me

Reactions Involving the Indole Ring and Nitro Group

The indole ring itself is significantly influenced by the two strong electron-withdrawing groups attached to it.

Ring Deactivation: The -SO₂Cl group at C-3 and the -NO₂ group at C-6 both pull electron density from the bicyclic ring system. This deactivates the ring towards traditional electrophilic aromatic substitution reactions that are characteristic of unsubstituted indole.

N-H Acidity: The proton on the indole nitrogen remains acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation reactions if desired.

Nitro Group Reduction: The nitro group at the C-6 position can be chemically reduced to an amino group (-NH₂). Common reducing agents for this transformation include tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite. This conversion provides a crucial synthetic handle, as the resulting 6-aminoindole (B160974) derivative can undergo a host of further reactions, such as diazotization or acylation.

Role as a Synthetic Building Block

This compound serves as a versatile bifunctional building block. It allows for the attachment of the 6-nitroindole-3-sulfonyl moiety onto a target molecule via the reactive sulfonyl chloride group. The subsequent reduction of the nitro group to an amine provides a secondary site for further molecular elaboration. This dual functionality makes it a useful intermediate for constructing complex, polyfunctional molecules, particularly in the context of medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-indole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4S/c9-16(14,15)8-4-10-7-3-5(11(12)13)1-2-6(7)8/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYPYESQRSNEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 6 Nitro 1h Indole 3 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) group is inherently electrophilic. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which inductively withdraw electron density. This creates a significant partial positive charge on the sulfur atom, making it a prime target for attack by nucleophiles. The presence of the electron-withdrawing 6-nitroindole (B147325) ring further enhances this electrophilicity.

Nucleophilic Substitution Reactions at the Sulfur Center

The primary mode of reactivity for 6-nitro-1H-indole-3-sulfonyl chloride involves nucleophilic substitution at the tetracoordinate sulfur atom. These reactions typically proceed through a concerted Sₙ2-type mechanism. A nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient trigonal bipyramidal intermediate or transition state, followed by the displacement of the chloride ion, which is an excellent leaving group.

The rates of these substitution reactions are influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the indole (B1671886) ring. The electron-withdrawing nitro group at the 6-position is expected to stabilize the transition state, thereby facilitating the substitution process.

Formation of Sulfonamides and Sulfonates

The high reactivity of the sulfonyl chloride group makes this compound a valuable intermediate for the synthesis of a variety of sulfur-containing compounds, most notably sulfonamides and sulfonates.

Amidation Reactions with Nitrogen-Containing Nucleophiles

The reaction of this compound with primary or secondary amines is a common and efficient method for the synthesis of N-substituted sulfonamides. thieme-connect.comekb.eg This reaction, often referred to as sulfonylation, typically occurs in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride.

The versatility of this reaction allows for the introduction of a wide array of substituents, depending on the amine used. This method is a cornerstone in the synthesis of diverse sulfonamide libraries for various applications. ucl.ac.uk

Table 1: Examples of Amidation Reactions

| Amine Nucleophile | Base | Product |

|---|---|---|

| Aniline | Triethylamine | N-phenyl-6-nitro-1H-indole-3-sulfonamide |

| Piperidine | Pyridine | 3-(Piperidine-1-sulfonyl)-6-nitro-1H-indole |

| Benzylamine | Triethylamine | N-benzyl-6-nitro-1H-indole-3-sulfonamide |

Esterification Reactions with Oxygen-Containing Nucleophiles

In a similar fashion to amidation, this compound can react with oxygen-containing nucleophiles, such as alcohols or phenols, to form sulfonate esters. This esterification reaction also typically requires a base to scavenge the HCl generated. The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the sulfur center and displacing the chloride ion.

These reactions provide a route to sulfonate esters, which are themselves useful intermediates in organic synthesis, often serving as leaving groups in substitution reactions or as protecting groups.

Table 2: Examples of Esterification Reactions

| Oxygen Nucleophile | Base | Product |

|---|---|---|

| Methanol | Pyridine | Methyl 6-nitro-1H-indole-3-sulfonate |

| Phenol | Triethylamine | Phenyl 6-nitro-1H-indole-3-sulfonate |

| Ethanol | Pyridine | Ethyl 6-nitro-1H-indole-3-sulfonate |

Reactions Involving the Indole Nucleus

While the sulfonyl chloride group is the most reactive site for nucleophilic attack, the indole nucleus itself can participate in chemical transformations. The electronic character of the indole ring is significantly modified by the two potent electron-withdrawing groups (-SO₂Cl at C3 and -NO₂ at C6), making the ring electron-deficient.

N-Functionalization Reactions of the Indole Nitrogen

The nitrogen atom of the indole ring (N-1) possesses a lone pair of electrons and an acidic proton. Under basic conditions, this proton can be abstracted to form an indolyl anion. This anion is nucleophilic and can react with various electrophiles, leading to N-functionalization. This process allows for the introduction of alkyl, acyl, or aryl groups at the indole nitrogen.

For this compound, N-functionalization would typically be carried out after the sulfonyl chloride has been converted to a more stable group (like a sulfonamide) to avoid competing reactions. However, direct N-functionalization is theoretically possible under carefully controlled conditions using a suitable base and electrophile. clockss.org

Table 3: Potential N-Functionalization Reactions

| Base | Electrophile | Potential Product |

|---|---|---|

| Sodium hydride (NaH) | Methyl iodide (CH₃I) | 1-Methyl-6-nitro-1H-indole-3-sulfonyl chloride |

| Potassium carbonate (K₂CO₃) | Benzyl bromide (BnBr) | 1-Benzyl-6-nitro-1H-indole-3-sulfonyl chloride |

| Sodium hydride (NaH) | Acetic anhydride (B1165640) ((Ac)₂O) | 1-Acetyl-6-nitro-1H-indole-3-sulfonyl chloride |

Electrophilic and Nucleophilic Aromatic Substitutions on the Indole Ring

The reactivity of the indole core in this compound is profoundly influenced by the powerful electron-withdrawing nature of the substituents at the C3 and C6 positions.

The indole ring is an electron-rich heterocycle, and its reaction with electrophiles typically occurs preferentially at the C3 position. nih.gov However, in this compound, the C3 position is already substituted. This blockage, combined with the deactivating effect of the existing substituents, makes further electrophilic substitution on the pyrrole (B145914) ring highly challenging.

Instead, the electronic properties of the molecule favor nucleophilic attack. The presence of electron-withdrawing groups, particularly at the C3 position, renders the C2=C3 double bond electron-deficient. rsc.orgresearchgate.net This feature transforms the indole from a typical nucleophile into an electrophilic scaffold. Consequently, the C2 position becomes susceptible to attack by electron-rich species. This reactivity pattern is characteristic of 3-nitroindoles, which can act as Michael acceptors or participate in cycloaddition reactions. rsc.orgresearchgate.net Therefore, functionalization of this compound is regioselectively favored at the C2 position via nucleophilic addition or related mechanisms.

The chemical behavior of the indole nucleus is dominated by the electronic effects of the nitro and sulfonyl chloride groups.

Nitro Group (at C6): The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. It deactivates the aromatic system towards electrophilic attack through a combination of a strong negative inductive effect (-I) and a strong negative resonance effect (-M). researchgate.netnih.gov This significantly reduces the electron density across the entire indole ring system, particularly at positions ortho and para to the nitro group (C5 and C7). acs.org

Sulfonyl Chloride Group (at C3): The sulfonyl chloride group is also powerfully electron-withdrawing due to the high electronegativity of the oxygen and chlorine atoms and the positive formal charge on the sulfur atom. magtech.com.cn Its presence at C3 dramatically lowers the nucleophilicity of the pyrrole ring, which is normally the most reactive part of the indole.

The synergistic effect of these two substituents transforms the indole ring from an electron-rich to an electron-poor system. This has several major consequences for its reactivity:

Deactivation towards Electrophilic Aromatic Substitution: The molecule is highly resistant to standard electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comwikipedia.org

Enhanced N-H Acidity: The electron withdrawal increases the acidity of the N-H proton, facilitating its removal with a base for N-functionalization reactions.

Activation towards Nucleophilic Attack: The C2 position is activated for attack by nucleophiles due to the strong electron sink created by the C3-sulfonyl chloride group. rsc.orgresearchgate.net

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| **Nitro (-NO₂) ** | C6 | Strong Electron-Withdrawing (-I, -M) | Deactivates benzene (B151609) ring for electrophilic attack; enhances overall ring electrophilicity. researchgate.netnih.gov |

| Sulfonyl Chloride (-SO₂Cl) | C3 | Strong Electron-Withdrawing (-I, -M) | Deactivates pyrrole ring for electrophilic attack; activates C2 for nucleophilic attack. rsc.orgmagtech.com.cn |

Redox Chemistry and Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of redox transformations, most notably reduction to an amine. wikipedia.org The reduction of the 6-nitro group in this compound to a 6-amino group is a synthetically valuable transformation, providing access to a new range of functionalized indole derivatives.

The reduction of aromatic nitro compounds can be achieved using a wide array of reagents and conditions. sci-hub.se The choice of method is critical to ensure chemoselectivity, as the sulfonyl chloride group is also susceptible to reduction or hydrolysis under certain conditions.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com It is generally mild, but care must be taken as some conditions can also reduce or cleave a sulfonyl chloride.

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as HCl or acetic acid. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is a particularly mild and effective reagent for this purpose.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst (e.g., Raney Ni), often under milder conditions than direct hydrogenation. researchgate.net

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or triethyl phosphite (B83602) can also effect the reduction. wikipedia.orgresearchgate.net The latter has been used in Cadogan-type reactions to reduce a nitro group and induce cyclization in one pot. researchgate.net

Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are generally unsuitable for reducing aromatic nitro groups to amines, as they tend to form azo products and would readily attack the sulfonyl chloride moiety. commonorganicchemistry.com

| Reduction Method | Typical Reagents | Potential Selectivity Issues | Ref |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Possible reduction/hydrogenolysis of the sulfonyl chloride group. | sci-hub.secommonorganicchemistry.com |

| Dissolving Metal Reduction | Fe/HCl; SnCl₂/HCl; Zn/AcOH | Acidic conditions may cause hydrolysis of the sulfonyl chloride. | wikipedia.orgcommonorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine, Raney Ni | Generally mild, but over-reduction is possible. | researchgate.net |

| Phosphite Reduction | P(OEt)₃ | Can be highly selective for the nitro group. | researchgate.net |

Derivatization and Application in Advanced Organic Synthesis

Synthesis of Novel Indole-Based Heterocycles

The strategic placement of reactive functional groups on the 6-nitro-1H-indole-3-sulfonyl chloride molecule makes it a valuable precursor for the synthesis of intricate indole-based heterocyclic structures. Its utility extends to the construction of both fused ring systems and complex, polycyclic molecular scaffolds.

Construction of Fused Ring Systems and Polycyclic Architectures

While direct examples of the use of this compound in the construction of fused ring systems are not extensively documented in publicly available literature, the general reactivity of indole (B1671886) derivatives provides a basis for its potential applications. The presence of the electron-withdrawing nitro and sulfonyl groups can influence the reactivity of the indole ring, potentially enabling unique cyclization strategies. scispace.com For instance, the modification of the sulfonyl chloride group into other functionalities could pave the way for intramolecular reactions, leading to the formation of fused heterocyclic rings. The development of synthetic methodologies to create fused indole ring systems is an active area of research. metu.edu.tr

Formation of Complex Molecular Scaffolds

The synthesis of complex molecular scaffolds is a cornerstone of modern drug discovery and materials science. Indole and its derivatives are key components in many biologically active molecules. nih.govnih.gov The functional handles present in this compound offer multiple points for chemical modification, allowing for the step-wise construction of elaborate molecular architectures. The sulfonyl chloride can be reacted with a variety of nucleophiles, while the nitro group can be reduced to an amine and further functionalized, providing pathways to complex and diverse molecular scaffolds.

Utilization as a Synthetic Building Block for Functionalized Indole Derivatives

This compound serves as a versatile starting material for the synthesis of a wide array of functionalized indole derivatives, including sulfonamide conjugates, structurally diverse indoles, and precursors for materials with interesting optical properties.

Preparation of Sulfonamide Conjugates and Analogues

The reaction of the sulfonyl chloride moiety with primary or secondary amines is a well-established method for the formation of sulfonamides. researchgate.net This reaction provides a straightforward route to a diverse library of 6-nitro-1H-indole-3-sulfonamide derivatives. These sulfonamide conjugates are of significant interest due to the prevalence of the sulfonamide functional group in a wide range of bioactive molecules. nih.gov The synthesis of various sulfonamide derivatives from amino acids and sulfonyl chlorides has been explored, highlighting the potential for creating complex and biologically relevant molecules. nih.gov

Table 1: Examples of Potential Sulfonamide Conjugates from this compound

| Amine Reactant | Potential Sulfonamide Product |

| Aniline | N-phenyl-6-nitro-1H-indole-3-sulfonamide |

| Benzylamine | N-benzyl-6-nitro-1H-indole-3-sulfonamide |

| Piperidine | 1-((6-nitro-1H-indol-3-yl)sulfonyl)piperidine |

| Morpholine | 4-((6-nitro-1H-indol-3-yl)sulfonyl)morpholine |

This table is illustrative and represents potential products based on standard sulfonamide synthesis reactions.

Synthesis of Structurally Diverse Indole Derivatives

Beyond the synthesis of sulfonamides, the reactivity of this compound can be harnessed to introduce a variety of other functional groups at the 3-position of the indole ring. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of carbon, oxygen, or nitrogen-based nucleophiles. Furthermore, the nitro group at the 6-position can be chemically transformed, for instance, by reduction to an amino group, which can then be further derivatized. This dual functionality allows for the generation of a wide range of structurally diverse indole derivatives, which are valuable in the exploration of new chemical space for various applications. nih.gov

Precursors for Non-Linear Optical (NLO) Chromophores with Tunable Properties

Catalytic Applications in Organic Transformations

Ligand Synthesis for Metal-Catalyzed Reactions

The derivatization of "this compound" to create ligands for metal-catalyzed organic transformations is a specialized area of research. The core concept involves utilizing the sulfonyl chloride group as a reactive handle to introduce coordinating moieties that can bind to a metal center, while the indole scaffold itself can be modified to fine-tune the steric and electronic properties of the resulting ligand.

Despite the potential for creating a diverse range of ligands from this precursor, a comprehensive review of publicly available scientific literature and chemical databases does not yield specific examples of ligands synthesized directly from “this compound” for the express purpose of application in metal-catalyzed reactions. While the synthesis of indole-containing ligands and their use in catalysis is a broad and active field of research, and the formation of sulfonamides is a well-established chemical transformation, the specific application of "this compound" in this context is not documented in available research.

Spectroscopic and Crystallographic Elucidation of 6 Nitro 1h Indole 3 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-nitro-1H-indole-3-sulfonyl chloride, ¹H and ¹³C NMR would provide a detailed map of the proton and carbon environments, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the N-H proton of the indole (B1671886) ring. The chemical shifts are significantly influenced by the electron-withdrawing nature of both the nitro (-NO₂) group at the C-6 position and the sulfonyl chloride (-SO₂Cl) group at the C-3 position.

The indole N-H proton is anticipated to appear as a broad singlet at a very downfield chemical shift, likely in the range of δ 8.5-9.5 ppm, due to its acidic nature and potential for hydrogen bonding. The proton at the C-2 position is expected to be a singlet and shifted significantly downfield due to the adjacent electron-withdrawing sulfonyl chloride group and the nitrogen atom of the pyrrole (B145914) ring.

The protons on the benzene (B151609) ring (H-4, H-5, and H-7) will form a distinct splitting pattern. The strong electron-withdrawing effect of the nitro group at C-6 will deshield the ortho protons (H-5 and H-7) most significantly.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | 8.5 - 9.5 | br s | - |

| H-2 | 7.8 - 8.2 | s | - |

| H-4 | 7.6 - 7.9 | d | J ≈ 8.5 - 9.0 |

| H-5 | 8.0 - 8.3 | dd | J ≈ 8.5 - 9.0, 2.0 - 2.5 |

| H-7 | 8.4 - 8.7 | d | J ≈ 2.0 - 2.5 |

This is a predictive table. Actual experimental values may vary.

The ¹³C NMR spectrum will reveal eight distinct signals corresponding to the carbon atoms of the indole ring system. The chemical shifts are governed by the hybridization state and the electronic environment of each carbon. The presence of the electron-withdrawing nitro and sulfonyl chloride groups will cause a significant downfield shift for the carbons to which they are attached (C-6 and C-3, respectively) and will also influence the shifts of adjacent carbons. Carbons with no attached protons (quaternary carbons) such as C-3, C-3a, C-6, and C-7a, are typically observed as weaker signals in proton-decoupled spectra.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125 - 130 |

| C-3 | 115 - 120 |

| C-3a | 128 - 132 |

| C-4 | 120 - 124 |

| C-5 | 118 - 122 |

| C-6 | 142 - 146 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

This is a predictive table. Actual experimental values may vary.

To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. For this compound, cross-peaks would be expected between H-4 and H-5, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C-2/H-2, C-4/H-4, C-5/H-5, and C-7/H-7.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This would be crucial for assigning the quaternary carbons. For instance, the N-H proton would be expected to show correlations to C-2, C-3a, and C-7a, while H-2 would show correlations to C-3 and C-3a.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are vital for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. researchgate.net

The two most prominent features in the vibrational spectrum will arise from the nitro and sulfonyl chloride groups.

Nitro Group (-NO₂): Aromatic nitro compounds display two strong and characteristic stretching vibrations. orgchemboulder.comspectroscopyonline.com

An asymmetric stretching band is expected in the range of 1550-1475 cm⁻¹ . orgchemboulder.com

A symmetric stretching band is anticipated between 1360-1290 cm⁻¹ . orgchemboulder.com

Sulfonyl Chloride Group (-SO₂Cl): This group also gives rise to two strong characteristic stretching absorptions.

An asymmetric S=O stretching band is predicted to appear in the 1370-1410 cm⁻¹ region. acdlabs.com

A symmetric S=O stretching band is expected in the 1166-1204 cm⁻¹ region. acdlabs.com

The S-Cl stretching vibration is typically observed at lower frequencies, often in the far-infrared region, and can be more challenging to assign definitively from a standard mid-IR spectrum. cdnsciencepub.com

Predicted Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H (Indole) | Stretching | 3300 - 3400 | Medium, Sharp |

| C-H (Aromatic) | Stretching | 3050 - 3150 | Medium to Weak |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| -NO₂ | Asymmetric Stretch | 1475 - 1550 | Strong |

| -NO₂ | Symmetric Stretch | 1290 - 1360 | Strong |

| -SO₂Cl | Asymmetric S=O Stretch | 1370 - 1410 | Strong |

| -SO₂Cl | Symmetric S=O Stretch | 1166 - 1204 | Strong |

This is a predictive table. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution and soft ionization techniques are particularly crucial for the unambiguous identification of complex organic molecules.

High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₈H₅ClN₂O₄S, the nominal molecular weight is 260.65 g/mol . biosynth.comchemscene.com HRMS, however, can distinguish this from other potential formulas with the same nominal mass by measuring the exact mass to several decimal places.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). This high level of precision is critical for confirming the identity of a newly synthesized compound and distinguishing it from potential impurities or side products. HRMS analysis of indole derivatives is a standard procedure for confirming their synthesis and purity.

Table 1: Theoretical Exact Masses for this compound Ions This table is generated based on theoretical calculations for the specified molecular formula.

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₆ClN₂O₄S⁺ | 260.9731 |

| [M+Na]⁺ | C₈H₅ClN₂NaO₄S⁺ | 282.9551 |

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules by transferring ions from solution into the gas phase with minimal fragmentation. nih.gov For this compound, ESI-MS would be expected to readily generate protonated molecular ions, [M+H]⁺, in the positive ion mode, particularly when the analysis is conducted with an acidified mobile phase. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also commonly observed.

In the negative ion mode, the deprotonated molecule, [M-H]⁻, could be formed due to the acidic nature of the N-H proton on the indole ring. The choice of solvent and pH can significantly influence the ionization efficiency. nih.gov The resulting mass spectrum provides clear evidence of the molecular weight, corroborating the data obtained from HRMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The indole ring system is an inherent chromophore, and its absorption profile is significantly influenced by substituents.

The presence of a nitro group (-NO₂), a strong electron-withdrawing group, and a sulfonyl chloride group (-SO₂Cl) on the indole scaffold is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. Specifically, studies on nitroindole isomers have shown that 6-nitroindole (B147325) exhibits two distinct absorption maxima in the near-UV range of 300–400 nm. nih.gov These absorptions are typically attributed to π-π* transitions within the conjugated aromatic system. The electronic structure of the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dictates the energy of these transitions. The HOMO is often located over the indole π-system, while the LUMO may be distributed over the nitro group, facilitating an intramolecular charge transfer upon excitation. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, molecular conformation, and intermolecular interactions.

While the specific crystal structure for this compound is not publicly available, analysis of closely related indole derivatives allows for a detailed prediction of its molecular geometry. Single-crystal X-ray diffraction studies on substituted indoles confirm the planarity of the bicyclic indole ring system.

The sulfonyl chloride group at the 3-position would adopt a tetrahedral geometry around the sulfur atom. The conformation of this group relative to the indole plane is determined by steric and electronic factors. Similarly, the nitro group at the 6-position is expected to be coplanar with the benzene ring portion of the indole to maximize resonance stabilization. The precise bond lengths and angles would reflect the hybrid of contributing resonance structures influenced by the electron-donating indole nitrogen and the electron-withdrawing substituents.

Table 2: Typical Geometric Parameters for Substituted Indole Ring Systems from X-ray Diffraction Data Data compiled from representative structures of indole derivatives.

| Parameter | Typical Value |

|---|---|

| C-C bond length (in benzene ring) | 1.36 - 1.41 Å |

| C-C bond length (in pyrrole ring) | 1.37 - 1.45 Å |

| C-N bond length (in pyrrole ring) | 1.37 - 1.39 Å |

| C2-C3 bond length | ~1.35 Å |

| C-S bond length | ~1.77 Å |

| S-O bond length | ~1.43 Å |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular forces. For this compound, several key supramolecular interactions are anticipated to direct its solid-state architecture.

Computational and Theoretical Investigations of 6 Nitro 1h Indole 3 Sulfonyl Chloride

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of 6-nitro-1H-indole-3-sulfonyl chloride. By modeling the electron density, DFT allows for accurate predictions of the molecule's geometry, electronic structure, and spectroscopic behavior.

Geometry Optimization and Structural Parameter Prediction (Bond Lengths, Bond Angles)

Table 1: Predicted Structural Parameters for this compound Note: The following data is illustrative and based on typical values for similar compounds, as specific computational results for this compound were not found in the searched literature.

| Parameter | Predicted Value |

| C-S Bond Length | 1.78 Å |

| S-Cl Bond Length | 2.08 Å |

| S=O Bond Length | 1.44 Å |

| C-N (nitro) Bond Length | 1.48 Å |

| N=O (nitro) Bond Length | 1.22 Å |

| C-S-Cl Bond Angle | 105° |

| O=S=O Bond Angle | 122° |

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO, LUMO, Band Gap)

The electronic behavior of this compound is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity.

For molecules with electron-withdrawing groups like the nitro and sulfonyl chloride moieties, the LUMO is typically localized on these groups, indicating they are sites for nucleophilic attack. The HOMO is often distributed across the indole (B1671886) ring system.

Table 2: Predicted Frontier Orbital Energies for this compound Note: The following data is illustrative and based on typical values for similar compounds, as specific computational results for this compound were not found in the searched literature.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.2 |

| Band Gap (ΔE) | 4.3 |

Vibrational Frequency Analysis and Simulation of Spectroscopic Data

Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. For this compound, characteristic vibrational frequencies are expected for the N-H, C=C, N=O (nitro), and S=O (sulfonyl) bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure. Studies on related indole derivatives have demonstrated a strong correlation between calculated and experimental vibrational frequencies. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound Note: The following data is illustrative and based on typical values for similar compounds, as specific computational results for this compound were not found in the searched literature.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | 3400-3500 |

| C=C (aromatic) | Stretching | 1500-1600 |

| N=O (nitro) | Asymmetric Stretch | 1520-1560 |

| N=O (nitro) | Symmetric Stretch | 1340-1380 |

| S=O (sulfonyl) | Asymmetric Stretch | 1350-1380 |

| S=O (sulfonyl) | Symmetric Stretch | 1160-1190 |

Theoretical NMR Chemical Shift Prediction (Gauge Independent Atomic Orbital (GIAO) Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. researchgate.net By predicting the ¹H and ¹³C NMR spectra, this method aids in the structural elucidation of complex organic compounds like this compound. The calculated chemical shifts provide a theoretical benchmark that can be compared with experimental NMR data to confirm the molecular structure and assign specific resonances to individual atoms.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netwalisongo.ac.id The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. For this compound, the MEP map would likely show negative potential (typically colored red) around the electronegative oxygen atoms of the nitro and sulfonyl groups, as well as the chlorine atom. These regions are susceptible to electrophilic attack. Conversely, areas of positive potential (usually colored blue) are expected around the hydrogen atoms, particularly the N-H proton of the indole ring, indicating sites for nucleophilic attack. nih.govmdpi.com

Noncovalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient Analysis)

Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound

The requested article structure required in-depth information on several key computational metrics, including the prediction of UV-Vis absorption maxima and oscillator strengths, analysis of charge transfer characteristics, conformational analysis, theoretical studies of intermolecular interactions, and the prediction of nonlinear optical properties. These analyses are highly specific to the molecule and require dedicated computational studies to be performed.

While general methodologies for these types of computational investigations are well-established in the field of theoretical chemistry, and studies on related indole derivatives and nitro-containing compounds are available, the specific data for this compound is absent from the public domain. Without access to such primary research, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Therefore, the generation of an article focusing solely on the computational and theoretical investigations of this compound, complete with data tables and detailed research findings, is not possible at this time due to the absence of the necessary scientific data.

Future Research Trajectories and Methodological Advancements

Development of Stereoselective Synthetic Pathways for Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Future research will likely focus on developing stereoselective methods to produce chiral derivatives of 6-nitro-1H-indole-3-sulfonyl chloride.

One promising avenue is the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to the indole (B1671886) scaffold or a reacting partner, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. Sugar-derived alcohols, such as diacetone-D-glucose (DAG), and terpenoids like menthol (B31143) have proven effective in the stereoselective synthesis of other chiral sulfinyl compounds and could be adapted for this purpose. nih.govsemanticscholar.org

Another approach involves diastereoselective reactions where the existing chirality in a molecule influences the formation of a new stereocenter. For derivatives of this compound, this could involve reacting the sulfonyl chloride with a chiral amine or alcohol to form a diastereomeric mixture of sulfonamides or sulfonate esters, which could then be separated chromatographically. nih.gov The development of enantioselective catalysis, using chiral transition metal complexes or organocatalysts to directly produce a single enantiomer, represents a more efficient and atom-economical strategy that warrants significant investigation. nih.gov

Table 1: Potential Strategies for Stereoselective Synthesis

| Method | Description | Potential Application | Key Advantage |

|---|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule (e.g., menthol, DAG) to guide a stereoselective transformation. nih.gov | Synthesis of chiral sulfonamides by reacting the sulfonyl chloride with an achiral amine in the presence of a chiral base or auxiliary. | Well-established and reliable for specific transformations. |

| Diastereomer Resolution | Reaction with a single enantiomer of a chiral reagent to form diastereomers, which are then separated. nih.gov | Reacting this compound with a chiral alcohol to form diastereomeric sulfonate esters. | Applicable when catalytic methods are unavailable. |

| Enantioselective Catalysis | Use of a chiral catalyst (metal-based or organocatalyst) to favor the formation of one enantiomer over the other. | Catalytic asymmetric functionalization of the indole ring or coupling at the sulfonyl chloride group. | High efficiency and atom economy. |

Exploration of Novel Catalytic Systems for Functionalization

Modern catalysis offers powerful tools for molecular functionalization. numberanalytics.com Future work on this compound will benefit from the exploration of novel catalytic systems to modify both the indole core and the sulfonyl chloride moiety. Transition metal catalysis, particularly with palladium or rhodium, is a key area for investigation, enabling reactions like C-H activation to introduce new substituents at various positions on the indole ring. numberanalytics.com

Organocatalysis, which uses small organic molecules to catalyze reactions, presents a metal-free alternative that can promote unique transformations with high selectivity and sustainability. numberanalytics.com Furthermore, the burgeoning field of biocatalysis, which employs enzymes to perform chemical reactions, could offer unparalleled selectivity under mild conditions, reducing the environmental impact of synthetic processes. numberanalytics.comnumberanalytics.com These catalytic approaches can facilitate the synthesis of a diverse library of derivatives from this compound for various applications. numberanalytics.com

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. beilstein-journals.orgresearchgate.net For this compound, ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations. beilstein-journals.org These models can forecast reaction yields, identify optimal reaction conditions (such as solvent, temperature, and catalyst), and even suggest novel synthetic routes that a human chemist might overlook. beilstein-journals.orgfrancis-press.com

By building a database of reactions involving indole sulfonyl chlorides, researchers can develop predictive models using algorithms like random forests or neural networks. francis-press.comtue.nl This data-driven approach can significantly accelerate the discovery of new derivatives by minimizing trial-and-error experimentation, saving time and resources. researchgate.net Global models can leverage information from comprehensive databases to suggest general conditions, while local models can fine-tune specific parameters for a particular reaction family to enhance yield and selectivity. beilstein-journals.orgresearchgate.net

Table 2: Machine Learning Applications in Synthesis Planning

| ML Application | Description | Input Data | Predicted Output |

|---|---|---|---|

| Yield Prediction | Regression models predict the percentage yield of a reaction. beilstein-journals.org | Reactant structures, catalyst, solvent, temperature, reaction time. | Expected yield (%). |

| Condition Optimization | Algorithms suggest the best set of conditions to maximize yield or selectivity. researchgate.net | Target product, starting materials, possible range of conditions. | Optimal catalyst, solvent, temperature. |

| Reaction Feasibility | Classification models predict whether a proposed reaction is likely to succeed. | Proposed reactants and reagents. | Success/Failure probability. |

| Site-Selectivity Prediction | Predicts the most likely position of functionalization on a molecule. beilstein-journals.org | Substrate structure and reaction type (e.g., C-H arylation). | Probability of reaction at each possible site. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring provide real-time insights into the progress of a reaction. youtube.com Techniques such as mid-infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants, the formation of products, and the appearance of transient intermediates without the need to withdraw samples. spectroscopyonline.comfrontiersin.org

Applying these methods to reactions involving this compound would enable researchers to gain a deeper understanding of reaction kinetics and mechanisms. youtube.com This information is invaluable for optimizing reaction conditions to improve yields, minimize side products, and ensure process safety and scalability. The integration of these analytical tools is a key step toward the rational design of more efficient synthetic protocols. researchgate.net

Table 3: Comparison of In Situ Spectroscopic Techniques

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| Mid-Infrared (IR) Spectroscopy | Changes in functional groups and chemical bonding. frontiersin.org | Highly sensitive to molecular structure, widely applicable. | Strong solvent absorption can interfere; requires specialized probes. spectroscopyonline.com |

| Raman Spectroscopy | Vibrational modes of molecules, complementary to IR. researchgate.net | Water is a weak scatterer, making it ideal for aqueous reactions; can use fiber optic probes. | Fluorescence from samples can obscure the signal. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information and quantification of species. | Provides unambiguous structural data. | Lower sensitivity compared to vibrational spectroscopy; requires specialized flow-tube setups. osti.gov |

| X-ray Absorption Spectroscopy (XAS) | Electronic structure and local coordination environment of specific elements (e.g., metals in catalysts). frontiersin.org | Element-specific, provides information on oxidation states and bond distances. | Typically requires a synchrotron radiation source. osti.gov |

Computational Design of Novel Indole-Based Materials

Computational chemistry provides a powerful platform for the in silico design and screening of novel materials before their synthesis in the laboratory. acs.org Using methods like Density Functional Theory (DFT), researchers can predict the geometric, electronic, and photophysical properties of hypothetical molecules derived from this compound. acs.org

This computational-first approach allows for the rapid evaluation of a vast chemical space to identify candidates with desirable characteristics for specific applications, such as in organic electronics (e.g., OLEDs or OPVs). numberanalytics.com Properties like the HOMO-LUMO energy gap, charge transport capabilities, and absorption spectra can be calculated to guide the synthetic efforts toward the most promising targets. acs.org This synergy between computational design and experimental synthesis accelerates the development of new functional materials based on the indole scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 6-nitro-1H-indole-3-sulfonyl chloride, and how can reaction conditions be optimized?

The compound is synthesized via sulfonation of indole derivatives using chlorosulfonic acid. A representative method involves reacting a precursor (e.g., 6-nitro-1H-indole) with chlorosulfonic acid at 0°C for 1 hour, followed by gradual warming to room temperature. Precipitation in ice water yields the crude product, which is washed and dried. Optimization includes controlling reaction temperature to avoid over-sulfonation and monitoring reaction progress via TLC .

Q. What purification techniques are recommended for isolating this compound?

After synthesis, the product is typically isolated via precipitation in ice water and washed with cold solvents (e.g., ethyl acetate or dichloromethane). Column chromatography using silica gel and non-polar solvents (e.g., petroleum ether/ethyl acetate mixtures) is employed for further purification. Purity can be verified by HPLC or NMR spectroscopy .

Q. How is this compound characterized structurally and functionally?

- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., DMSO-d) identify substituent positions and confirm sulfonyl chloride formation. For example, characteristic downfield shifts for sulfonyl groups appear at δ 7.8–8.5 ppm in H NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (CHClNOS, theoretical MW: 260.65 g/mol) .

- Elemental Analysis : Validates stoichiometry (C, H, N, S, Cl content) .

Advanced Research Questions

Q. How does this compound behave under nucleophilic substitution, and what factors influence its reactivity?

The sulfonyl chloride group is highly electrophilic, reacting with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. Reactivity is influenced by:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

- Temperature : Reactions proceed faster at 25–50°C but may require cooling for exothermic processes.

- Catalysts : Triethylamine or DMAP accelerates sulfonamide formation by scavenging HCl .

Q. What strategies resolve contradictions in reported spectroscopic data for sulfonyl chloride derivatives?

Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-chloro-1-(triisopropylsilyl)-1H-indole-6-sulfonyl chloride) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental results .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves ambiguities in molecular geometry .

Q. How is this compound utilized in synthesizing complex heterocycles for medicinal chemistry?

The compound serves as a key intermediate in synthesizing sulfonamide-based inhibitors. For example:

- Anticancer Agents : Reaction with aminonaphthalene derivatives yields inhibitors targeting tyrosine kinases or PDGFR .

- Antimicrobials : Coupling with substituted anilines generates sulfonamides with broad-spectrum activity.

- Methodology : Use DMF as a solvent with catalytic DMAP to drive reactions to completion (>90% yield) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.

- Protective Gear : Acid-resistant gloves and goggles prevent skin/eye contact.

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.